molecular formula C26H56Sn2 B076539 trans-1,2-Bis(tributylstannyl)ethene CAS No. 14275-61-7

trans-1,2-Bis(tributylstannyl)ethene

Cat. No. B076539
CAS RN: 14275-61-7
M. Wt: 606.1 g/mol
InChI Key: VNKOWRBFAJTPLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trans-1,2-Bis(tributylstannyl)ethene is synthesized through various methods, including the stereoselective preparation from chlorotrifluoroethylene. The synthetic routes often involve sequential steps that result in the formation of this compound with high yield and stereoselectivity, as reported by Liu & Burton (Liu & Burton, 2002). Additionally, methodologies like metathesis reactions have been employed for producing bis(silyl)ethenes, which are structurally related to bis(tributylstannyl)ethenes (Marciniec et al., 1989).

Molecular Structure Analysis

The molecular structure of trans-1,2-Bis(tributylstannyl)ethene and related compounds has been extensively studied. For instance, Schmidbaur et al. provided insights into the structural correlations between different bisphosphinoethenes and their complexes, which can offer a comparative perspective for understanding the spatial arrangement of bis(tributylstannyl)ethenes (Schmidbaur et al., 1988).

Chemical Reactions and Properties

Bis(tributylstannyl)ethenes undergo various chemical reactions, including ipso halodestannylation, leading to the formation of halovinylstannanes and bis-haloalkenes. These reactions are essential for synthetic applications, providing a pathway to diverse organic molecules (Quayle et al., 1998).

Physical Properties Analysis

Although specific details on the physical properties of trans-1,2-Bis(tributylstannyl)ethene are scarce, related compounds such as bis(diphenylphosphino)ethenes and their structural analogs have been studied. These studies provide a baseline for understanding the physical nature, such as solubility and melting points, of organostannyl compounds (Schmidbaur et al., 1988).

Chemical Properties Analysis

The chemical properties of trans-1,2-Bis(tributylstannyl)ethene, such as reactivity and stability, are inferred from its usage in chemical synthesis and reactions. Its role in facilitating stereoselective syntheses and participating in coupling reactions underlines its chemical versatility and utility in organic chemistry (Liu & Burton, 2002).

Scientific Research Applications

Application 1: Preparation of Polyarylenevinylene Polymers

  • Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” is used in the synthesis of polyarylenevinylene polymers that have triphenylamine core moieties . These polymers are significant in the field of organic electronics due to their excellent charge transport properties.
  • Methods of Application : The synthesis typically involves a Pd-catalyzed Stille coupling reaction . The exact experimental procedures and technical details would depend on the specific type of polyarylenevinylene polymer being synthesized.
  • Results or Outcomes : The resulting polyarylenevinylene polymers exhibit excellent charge transport properties, making them suitable for use in organic electronics .

Application 2: Synthesis of Vinylstannanes

  • Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” can be used to prepare vinylstannanes by reacting with aryl halides . These vinylstannanes can then be used in the synthesis of substituted pyridines .
  • Methods of Application : The synthesis of vinylstannanes involves a reaction with aryl halides . The exact experimental procedures and technical details would depend on the specific type of vinylstannane and aryl halide being used.
  • Results or Outcomes : The resulting vinylstannanes can be used in the synthesis of substituted pyridines , which are important compounds in medicinal chemistry and materials science.

Application 3: Synthesis of Gamma, Delta-Alkynones

  • Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” can be used in the synthesis of gamma, delta-alkynones . Alkynones are important building blocks in organic synthesis and are used in the preparation of various bioactive compounds.
  • Results or Outcomes : The resulting gamma, delta-alkynones can be used in the synthesis of various bioactive compounds .

Application 4: Preparation of Two (E)-2-(2-(thiophen-2-yl)vinyl)thiophen Based Copolymers

  • Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” can be used to prepare two (E)-2-(2-(thiophen-2-yl)vinyl)thiophen based copolymers through a Pd-catalyzed Stille coupling reaction . These copolymers are significant in the field of organic electronics due to their excellent charge transport properties.
  • Methods of Application : The synthesis typically involves a Pd-catalyzed Stille coupling reaction . The exact experimental procedures and technical details would depend on the specific type of copolymer being synthesized.
  • Results or Outcomes : The resulting copolymers exhibit excellent charge transport properties, making them suitable for use in organic electronics .

Application 5: Synthesis of Gamma, Delta-Alkynones

  • Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” can be used in the synthesis of gamma, delta-alkynones . Alkynones are important building blocks in organic synthesis and are used in the preparation of various bioactive compounds.
  • Results or Outcomes : The resulting gamma, delta-alkynones can be used in the synthesis of various bioactive compounds .

Application 6: Preparation of Two (E)-2-(2-(thiophen-2-yl)vinyl)thiophen Based Copolymers

  • Summary of the Application : “trans-1,2-Bis(tributylstannyl)ethene” can be used to prepare two (E)-2-(2-(thiophen-2-yl)vinyl)thiophen based copolymers through a Pd-catalyzed Stille coupling reaction . These copolymers are significant in the field of organic electronics due to their excellent charge transport properties.
  • Methods of Application : The synthesis typically involves a Pd-catalyzed Stille coupling reaction . The exact experimental procedures and technical details would depend on the specific type of copolymer being synthesized.
  • Results or Outcomes : The resulting copolymers exhibit excellent charge transport properties, making them suitable for use in organic electronics .

Safety And Hazards

This compound is toxic if swallowed and harmful in contact with skin . It causes serious eye irritation and can cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl-[(E)-2-tributylstannylethenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKOWRBFAJTPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418823
Record name trans-1,2-Bis(tributylstannyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Bis(tributylstannyl)ethene

CAS RN

14275-61-7
Record name trans-1,2-Bis(tributylstannyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-Bis(tri-n-butylstannyl)ethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
AM Catargiu, M Grigoras - Rev. Roum. Chim, 2014 - revroum.lew.ro
New conjugated arylene vinylene, and arylene ethynylene polymers containing disubstituted carbazole group (in 2, 7-or 3, 6-positions), linked by vinylene (P1, P3) and 1.4-phenylene …
Number of citations: 2 revroum.lew.ro
C Yang, H Li, J Tong, J Li, P Zhang… - Journal of Applied …, 2016 - Wiley Online Library
Three novel medium band gap (MBG) conjugated polymers (CPs) (named as P1, P2, and P3, respectively) were developed by copolymerizing 2,7‐dibromo‐10,11‐di(2‐hexyldecyloxy)…
Number of citations: 2 onlinelibrary.wiley.com
M Grigoras, AM Catargiu, T Ivan, L Vacareanu… - Dyes and …, 2015 - Elsevier
New triphenylamine-based polyarylenevinylenes with pendant phenylethynyl- and 3-pyridylethynyl substituents were synthesized by Stille polycondensation of trans-1,2-bis(…
Number of citations: 14 www.sciencedirect.com
OI Negru, AM Solonaru, M Grigoras - Polymer International, 2016 - Wiley Online Library
Three novel soluble poly(arylene vinylene)s containing indolo[3,2‐b]carbazole moiety inserted in the polymer chain at 2,8‐, 3,9‐ and 6,12‐positions were synthesized and used to study …
Number of citations: 9 onlinelibrary.wiley.com
J Yang, Y Jiang, Z Tu, Z Zhao, J Chen… - Advanced Functional …, 2019 - Wiley Online Library
For donor–acceptor conjugated polymers, it is an effective strategy to improve their electron mobilities by introducing electron‐withdrawing groups (EWGs, such as F, Cl, or CF 3 ) into …
Number of citations: 34 onlinelibrary.wiley.com
L Wang, X Xie, S Shi, K Shi, Z Mao, W Zhang, H Wang… - Polymer, 2015 - Elsevier
Two donor–acceptor copolymers, PTVTBT and PTVTBO, using the highly π-extended (E)-2-(2-(thiophen-2-yl)vinyl)thiophen as an electron-rich unit and benzodiathiazole or …
Number of citations: 17 www.sciencedirect.com
Z Yi, Y Yan, H Wang, W Li, K Liu, Y Zhao… - … Applied Materials & …, 2022 - ACS Publications
To achieve high-performance polymer semiconductors, it is crucially important to explore novel and effective synthesis strategies. Here, chain-extending polymerization as a synthesis …
Number of citations: 5 pubs.acs.org
JA Cabezas, AC Oehlschlager - Synthesis, 1994 - thieme-connect.com
The reactions of acetylenic ether 1 with higher order cuprates 2a, 2b and 2c were studied chemically and spectroscopically. Conditions were developed to efficiently and …
Number of citations: 27 www.thieme-connect.com
Q Wu, Y Zhu, X Fang, X Hao, L Jiao… - … Applied Materials & …, 2020 - ACS Publications
Conjugated molecules with coplanar strong donor and acceptor (DA) units have been widely used in the design of near-infrared (NIR) photothermal agents to increase an absorption …
Number of citations: 26 pubs.acs.org
D Cui, C Xie, J Li, Y Lyu, K Pu - Advanced healthcare materials, 2018 - Wiley Online Library
The fact that cancer metastasis is the main cause of death for most cancer patients necessitates the development of imaging tools for sensitive detection of metastases. Although optical …
Number of citations: 26 onlinelibrary.wiley.com

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